2-(Aminomethyl)benzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJRBPCZRNNVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminomethyl Benzene 1,3 Diol and Its Derivatives
Established Synthetic Routes for 2-(Aminomethyl)benzene-1,3-diol
The synthesis of the title compound, this compound, can be achieved through several established routes, each starting from different precursors and employing unique chemical transformations.
Reductive Amination Pathways
Reductive amination is a prominent method for forming amines from carbonyl compounds. libretexts.org In the context of synthesizing this compound, the most logical precursor is 2,6-dihydroxybenzaldehyde. This process involves the reaction of the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced to the desired primary amine. youtube.com The use of a large excess of ammonia is often necessary to minimize the formation of secondary and tertiary amine byproducts. mdma.ch
The reduction of the imine can be accomplished using various reducing agents. Common laboratory-scale reagents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing imines in the presence of unreacted aldehydes. masterorganicchemistry.comchemistrysteps.com Catalytic hydrogenation, employing catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method, particularly for larger-scale synthesis. mdma.chrsc.org The reaction is typically conducted under mildly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile. masterorganicchemistry.com
Table 1: Reagents for Reductive Amination of 2,6-Dihydroxybenzaldehyde
| Amine Source | Reducing Agent | Catalyst (if applicable) | Typical Solvent |
|---|---|---|---|
| Ammonia (aqueous or gas) | Sodium Cyanoborohydride (NaBH3CN) | - | Methanol |
| Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)3) | - | Dichloroethane |
| Ammonia (in Methanol) | Hydrogen (H2) | Raney Nickel | Methanol |
| Ammonium Chloride | Hydrogen (H2) | Platinum Oxide | Methanol |
Hydroxymethylation-Based Synthesis
An alternative synthetic strategy involves the initial formation of 2-(hydroxymethyl)benzene-1,3-diol, followed by the conversion of the hydroxymethyl group into an aminomethyl group. The first step, the hydroxymethylation of resorcinol (B1680541), is challenging in terms of regioselectivity. The 2-position of resorcinol is sterically hindered and less reactive than the 4- and 6-positions. While methods for the formylation of resorcinol derivatives exist, direct and selective hydroxymethylation at the 2-position is not well-established and may require specific catalysts or protecting group strategies to achieve desired outcomes.
Assuming the successful synthesis of 2-(hydroxymethyl)benzene-1,3-diol, the subsequent conversion of the primary alcohol to an amine can be accomplished through several methods. One common approach is to first convert the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with ammonia or a protected amine equivalent like sodium azide (B81097). The azide can then be reduced to the primary amine. Another method is the Mitsunobu reaction, which can directly convert the alcohol to a protected amine using reagents like phthalimide (B116566), followed by deprotection.
Chemical Modification of Precursor Phenolic Compounds
The direct modification of resorcinol or its derivatives to introduce an aminomethyl group at the 2-position is another synthetic avenue. One such method is the Mannich reaction, which involves the aminomethylation of an acidic proton-containing compound, in this case, resorcinol, with formaldehyde (B43269) and a primary or secondary amine or ammonia. However, the Mannich reaction on resorcinol typically leads to substitution at the more reactive 4-position, and achieving selectivity for the 2-position is a significant challenge.
Synthesis of Key Intermediates and Precursors
The synthesis of this compound often proceeds through key halogenated intermediates, which are then converted to the final product.
Chloromethylation of Benzene-1,3-diol Analogues
A crucial intermediate for the synthesis of this compound is 2-(chloromethyl)benzene-1,3-diol. This intermediate can be prepared via the chloromethylation of resorcinol (benzene-1,3-diol). The Blanc chloromethylation is a classic method for this transformation, employing formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgalfa-chemistry.com The hydroxyl groups of resorcinol are activating, directing the electrophilic substitution to the ortho and para positions. While the 4- and 6-positions are more electronically favored, reaction conditions can be optimized to obtain the 2-substituted product.
The reaction mechanism involves the in-situ formation of a reactive electrophile from formaldehyde and HCl, which is then attacked by the electron-rich aromatic ring. stackexchange.com The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride under the acidic reaction conditions. wikipedia.org
Table 2: Conditions for Chloromethylation of Resorcinol
| Reagents | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Formaldehyde, Hydrogen Chloride | Zinc Chloride | Acetic Acid | Room Temperature to 60°C |
| Paraformaldehyde, Hydrogen Chloride | Sulfuric Acid | None | Varies |
| Chloromethyl methyl ether | Tin(IV) Chloride | Carbon Disulfide | Varies |
Conversion of Halogenated Intermediates to Aminomethyl Derivatives via Nucleophilic Substitution
Once the key intermediate, 2-(chloromethyl)benzene-1,3-diol, is obtained, it can be converted to this compound through a nucleophilic substitution reaction. The chloromethyl group is a good substrate for SN2 reactions. The reaction with ammonia, typically in an alcoholic solvent and often under pressure in a sealed vessel, displaces the chloride ion to form the primary amine. nih.gov
A large excess of ammonia is generally used to minimize the over-alkylation of the newly formed primary amine, which could otherwise react with the starting chloromethyl compound to form a secondary amine. nih.gov Alternatively, the Gabriel synthesis offers a more controlled method. This involves reacting the chloromethyl intermediate with potassium phthalimide to form a phthalimido derivative. Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the desired primary amine, avoiding the issue of over-alkylation.
Advanced Synthetic Strategies and Methodological Innovations
Recent advancements in synthetic chemistry have provided more efficient and environmentally benign pathways for the synthesis of aminomethylated phenols. These methods often offer improvements in selectivity, yield, and reaction conditions over traditional approaches.
Electrochemical Synthesis Approaches
Electrochemical synthesis, which uses electricity as a driving force for chemical reactions, presents a modern alternative for constructing complex molecules. nih.gov While the direct electrosynthesis of this compound is not extensively documented, the principles of organic electrochemistry, particularly the anodic oxidation of phenols, suggest its feasibility. The process generally involves the direct or mediated removal of electrons from a substrate at an anode to form a reactive intermediate, such as a radical cation. gre.ac.uk
In the context of phenols like resorcinol, anodic oxidation can generate phenoxyl radicals. These radicals can then react with suitable partners to form new bonds. The proposed mechanism for such transformations often begins with the oxidation of the phenol (B47542) at the anode to a radical cation, which then deprotonates to form the phenoxyl radical. This reactive species can then be trapped by another molecule to yield the final product. nih.gov The development of specific electrochemical methods for the targeted aminomethylation of resorcinol remains an area for future research.
Table 1: General Parameters in the Electrosynthesis of Biaryl Scaffolds from Phenols
| Parameter | Description | Relevance/Example | Source |
|---|---|---|---|
| Electrode Material | The surface where the redox reaction occurs. | Boron-Doped Diamond (BDD) is often used for its stability and high oxidation potential. | nih.gov |
| Solvent/Electrolyte | Provides conductivity and solubilizes the substrate. | Acetonitrile, Methanol; Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | nih.gov |
| Reaction Type | The nature of the electrochemical transformation. | Anodic Oxidation / Cross-Coupling | nih.gov |
| Control Method | Constant current (galvanostatic) or constant potential (potentiostatic). | Galvanostatic is often simpler for preparative scale synthesis. | gre.ac.uk |
Catalytic Approaches in Aminomethylation
Catalytic methods offer a powerful tool for the selective functionalization of aromatic rings. A significant advancement is the development of a transition-metal-free, iodine-catalyzed strategy for the ortho-C–H aminomethylation of phenols in aqueous media. rsc.org This approach is particularly relevant for the synthesis of this compound from resorcinol.
The reaction utilizes an iodine–sodium percarbonate catalytic system and demonstrates high efficiency and tolerance for a variety of sensitive functional groups. rsc.org This method is advantageous as it avoids the use of transition metals, which can be costly and toxic, and proceeds in water, a green solvent. The strategy is effective for the late-stage functionalization of complex molecules that contain a phenolic structure, highlighting its broad applicability. rsc.org
Synthesis of Structural Analogues and Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its chemical properties. This is achieved by modifying the aminomethyl group, introducing substituents onto the benzene (B151609) ring, or by forming complexes such as Schiff bases.
Schiff Base Derivatives of Benzene-1,3-diol Analogues
Schiff bases are a well-established class of organic compounds formed by the condensation of a primary amine with a carbonyl compound. Resorcinol-based Schiff bases are readily synthesized from carbonyl-functionalized benzene-1,3-diol precursors, such as 2,4-dihydroxybenzaldehyde (B120756) or 4,6-diacetylresorcinol. doaj.orgsphinxsai.com The synthesis typically involves a condensation reaction between the resorcinol-based carbonyl compound and a primary amine in a suitable solvent like ethanol (B145695) or chloroform. sphinxsai.commdpi.com These reactions can be performed at room temperature or under reflux, often resulting in high yields. sphinxsai.commdpi.com The resulting Schiff base ligands are capable of coordinating with metal ions through both the azomethine and phenolic hydroxyl groups. sphinxsai.com
Table 2: Examples of Synthesized Schiff Bases from Resorcinol Analogues
| Carbonyl Precursor | Primary Amine | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Formylresorcinarene | o-aminophenol | Chloroform | Room Temp, 24h | 89% | mdpi.com |
| Formylresorcinarene | N,N-dimethyldiaminoethane | Chloroform | Room Temp, 24h | 86% | mdpi.com |
Functionalization of the Aminomethyl Group
The aminomethyl group is a key site for structural modification. In related aminodiol systems, the primary amino group can be readily converted into secondary amines through processes like reductive alkylation. beilstein-journals.org Furthermore, the amino and hydroxyl groups can undergo regioselective ring-closure reactions with aldehydes or ketones. For instance, reaction with formaldehyde or benzaldehyde (B42025) can yield pinane-condensed oxazolidine (B1195125) derivatives in related terpene-based systems. beilstein-journals.org These transformations demonstrate that the aminomethyl moiety serves as a versatile handle for introducing further molecular complexity.
Substitution on the Benzene Ring
Introducing substituents onto the benzene ring of this compound is typically accomplished by using a pre-functionalized resorcinol starting material. The resorcinol ring is highly activated towards electrophilic substitution, allowing for the introduction of various functional groups prior to aminomethylation.
New resorcinol derivatives can be prepared using organic synthesis methods to create di-substituted molecules. researchgate.net For example, reacting resorcinol with acetic acid in the presence of a zinc dichloride catalyst is one method to prepare functionalized precursors. researchgate.net While a wide array of substitution reactions are known for phenols, applying these to the direct synthesis of specifically substituted this compound precursors requires careful selection of synthetic routes to ensure correct regiochemistry and compatibility with the aminomethylation step.
Chemical Reactivity and Mechanistic Pathways
Reactions Involving the Aminomethyl Group
The aminomethyl group, a primary amine attached to a benzyl-like structure, is a key site for nucleophilic reactions and derivatization.
Derivatization via Amine Reactivity
The primary amine of 2-(aminomethyl)benzene-1,3-diol is a versatile handle for a variety of derivatization reactions. It readily reacts with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orglibretexts.org This acylation is often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. libretexts.org
Furthermore, the amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is reversible and acid-catalyzed. The pH is a critical factor, with optimal rates typically observed around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
Another important reaction is the formation of sulfonamides through the reaction of the amine with sulfonyl chlorides. libretexts.org This reaction, analogous to acylation, typically occurs under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org Diazonium salts can also be formed by treating the amine with nitrous acid (generated from NaNO₂ and HCl), which can then undergo various coupling reactions. mnstate.edu
| Reagent | Product | Reaction Type |
| Acid Chloride/Anhydride | Amide | Acylation |
| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |
| Sulfonyl Chloride | Sulfonamide | Sulfonylation |
| Nitrous Acid | Diazonium Salt | Diazotization |
This table summarizes common derivatization reactions of the aminomethyl group.
Reactions of the Benzene-1,3-diol Moiety
The benzene-1,3-diol portion of the molecule, also known as a resorcinol-type structure, is electron-rich and thus highly susceptible to electrophilic attack and oxidation.
Oxidation Pathways and Quinone Formation
The diol system is prone to oxidation. Under certain conditions, derivatives of benzene-1,3-diol can be oxidized to form quinone-like structures. While benzene-1,4-diol (B12442567) (hydroquinone) is more commonly associated with quinone formation, the resorcinol (B1680541) structure can also undergo oxidative transformations. rsc.orgchegg.com The oxidation can be initiated by various oxidizing agents. For instance, theoretical studies on benzene (B151609) oxidation by manganese oxide clusters show the formation of intermediates like hydroquinone (B1673460) and benzoquinone. rsc.org Strong oxidizing agents like potassium permanganate (B83412) can cleave alkyl side chains on a benzene ring down to a carboxylic acid, demonstrating the vigorous conditions that can lead to oxidation. youtube.com Milder oxidizing agents can selectively oxidize benzylic alcohols. youtube.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The two hydroxyl groups on the benzene ring are powerful activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. vanderbilt.edu This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. vanderbilt.eduuci.edu The aminomethyl group is also an activating, ortho-, para-directing group. uomustansiriyah.edu.iq
In this compound, the incoming electrophile will be directed to the positions ortho and para to the activating hydroxyl and aminomethyl groups. The positions are numbered starting from one of the hydroxyl groups. The hydroxyl groups are at positions 1 and 3, and the aminomethyl group is at position 2. The positions ortho and para to the first hydroxyl group are 2 and 6 (ortho) and 4 (para). The positions ortho and para to the second hydroxyl group are 2 and 4 (ortho) and 6 (para). The position ortho to the aminomethyl group is 1 and 3. The combined directing effects of these groups will strongly favor substitution at the 4 and 6 positions.
The high reactivity of such activated rings can sometimes be a drawback, leading to polysubstitution. uomustansiriyah.edu.iq For example, the reaction of aniline (B41778) with bromine water rapidly yields the 2,4,6-tribrominated product. uomustansiriyah.edu.iq To control the reaction and achieve monosubstitution, the activating effect of the amine can be attenuated by converting it to an amide, which is less activating but still an ortho-, para-director. uomustansiriyah.edu.iq
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | Ortho, Para |
| -CH₂NH₂ | Activating | Ortho, Para |
This table shows the directing effects of the substituents on the benzene ring of this compound.
Reduction Reactions
While the benzene ring itself is relatively resistant to reduction, it can be hydrogenated to a cyclohexane (B81311) ring under high pressure in the presence of catalysts like platinum, palladium, or nickel. libretexts.org Hydroxy-substituted benzenes like resorcinol can be reduced in this manner, often using nickel catalysts, which can lead to carbonyl products through the ketonization of intermediate enols. libretexts.org It is also possible to reduce a nitro group on a benzene ring to an amino group using various reducing agents, which can be a useful synthetic strategy to change the directing effect of a substituent from meta to ortho-, para. youtube.com
Intramolecular Interactions and Cyclization Reactions
The proximate positioning of the aminomethyl and hydroxyl groups on the benzene ring facilitates intramolecular interactions, leading to the formation of various heterocyclic structures.
Formation of Heterocyclic Compounds
The compound this compound serves as a precursor in the synthesis of heterocyclic compounds. Intramolecular cyclization can occur, leading to the formation of cyclic structures. For instance, aminodiols can undergo regioselective ring closure with aldehydes, such as formaldehyde (B43269) or benzaldehyde (B42025), to produce condensed oxazolidines. beilstein-journals.org This type of reaction highlights the utility of aminodiol scaffolds in constructing more complex molecular architectures.
Reaction Mechanism Elucidation Studies
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing synthetic pathways.
Mechanistic Insight into Nucleophilic Displacements
Nucleophilic aromatic substitution (SNAr) is a key reaction type for benzene derivatives. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.org
In the context of this compound, the hydroxyl and aminomethyl groups can act as internal nucleophiles. Another potential mechanism for nucleophilic substitution on an aromatic ring is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com This pathway often results in the substitution product at a different position than the original leaving group. masterorganicchemistry.com The choice between the SNAr and benzyne mechanisms depends on the reaction conditions and the nature of the substituents on the benzene ring. libretexts.org
Table 1: Comparison of Common Nucleophilic Substitution Mechanisms on Aromatic Rings This table provides a general overview of nucleophilic substitution mechanisms and is not specific to this compound.
Role of Steric and Electronic Effects on Reactivity
Both steric and electronic effects play a crucial role in the reactivity of substituted benzene derivatives. francis-press.comrsc.org Electronic effects, such as induction and conjugation, influence the electron density distribution within the molecule, affecting its stability and how it interacts with other reactants. francis-press.com For instance, the electron-donating nature of the hydroxyl and aminomethyl groups in this compound increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack.
Steric hindrance, the spatial arrangement of atoms, can impede the approach of reactants, thereby affecting reaction rates and pathways. psu.edunih.gov In cyclization reactions, steric factors can influence the feasibility and regioselectivity of ring formation. beilstein-journals.orgnih.gov The relative positions of the aminomethyl and hydroxyl groups in this compound are critical; their proximity allows for intramolecular reactions, but their specific spatial orientation will dictate the stereochemistry of the resulting products. Studies on related systems have shown that steric effects can inhibit cyclization, even when electronic effects are favorable. psu.edunih.gov
Table 2: Compound Names Mentioned in the Article
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(Aminomethyl)benzene-1,3-diol, offering profound insights into its atomic connectivity and dynamic behavior. Both ¹H and ¹³C NMR techniques are instrumental in mapping out the molecule's hydrogen and carbon environments, respectively.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atoms within the this compound molecule. The chemical shift of a proton is influenced by its local electronic environment, with electronegative atoms and aromatic rings causing notable shifts in resonance frequencies. wisc.edu
In a typical ¹H NMR spectrum, distinct signals are expected for the aminomethyl protons, the aromatic protons, and the hydroxyl protons. mnstate.edu The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to coupling with their neighbors. wisc.edu The chemical shifts of aromatic protons are particularly sensitive to the electronic effects of the substituents on the benzene (B151609) ring. wisc.edu The hydroxyl (-OH) protons often present as a broad singlet, and their chemical shift can be highly variable depending on factors like solvent, concentration, and temperature. mnstate.edu
The coupling patterns, or signal splitting, arise from the interactions between non-equivalent neighboring protons. udel.edu The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of the atoms. For instance, ortho-coupling between adjacent aromatic protons typically results in larger coupling constants (7–10 Hz) compared to meta-coupling (2–3 Hz). wisc.edu Analysis of these coupling patterns is crucial for unambiguously assigning the signals to specific protons on the benzene ring. wisc.edu
¹³C NMR Investigations of the Carbon Framework
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
The chemical shifts in ¹³C NMR are influenced by factors similar to those in ¹H NMR, such as hybridization and the electronegativity of attached atoms. libretexts.org The carbon atoms of the benzene ring will resonate in the aromatic region of the spectrum, typically between 100 and 160 ppm. mnstate.edu The specific shifts of these aromatic carbons are modulated by the electron-donating or electron-withdrawing nature of the substituents. The carbon of the aminomethyl group will appear in the aliphatic region, at a chemical shift influenced by the adjacent nitrogen atom.
| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-O | 140 - 160 |
| Aromatic C-C/C-H | 110 - 140 |
| Aminomethyl (-CH₂) | 40 - 60 |
Variable-Temperature NMR Studies for Dynamic Processes
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes within a molecule, such as conformational changes or intermolecular exchange. ucl.ac.uk For this compound, VT-NMR could be employed to study processes like the rotation around the C-N bond of the aminomethyl group or the exchange of the hydroxyl and amine protons with the solvent or with each other. libretexts.org
As the temperature is changed, the rate of these dynamic processes can be altered. At high temperatures, if the exchange is fast on the NMR timescale, averaged signals are observed. libretexts.org Conversely, at low temperatures, the exchange can be slowed down, leading to the observation of distinct signals for each conformer or exchanging site. ucl.ac.uk By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and thermodynamic parameters associated with these dynamic processes. ucl.ac.uklibretexts.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a widely used technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to the O-H, N-H, C-H, and C=C stretching and bending vibrations. The hydroxyl (O-H) stretching vibrations of the phenol (B47542) groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range, often appearing as two distinct peaks for the symmetric and asymmetric stretches. pressbooks.pub Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the aminomethyl group appear just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. youtube.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching |
| N-H (Primary Amine) | 3300 - 3500 (two bands) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Phenol) | 1200 - 1260 | Stretching |
| C-N (Amine) | 1020 - 1250 | Stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR by probing molecular vibrations through inelastic scattering of monochromatic light. tue.nl While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds, such as the C=C bonds of the aromatic ring. kahedu.edu.in The symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum. In molecules with a center of inversion, there is a rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. youtube.com While this compound does not have a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₇H₉NO₂ and a monoisotopic mass of 139.063328530 Da. nih.gov This precise mass is fundamental for its identification in complex mixtures.
In mass spectrometric analysis, the molecule can be ionized to form various adducts. The predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental data interpretation. For instance, the protonated molecule [M+H]⁺ is expected at an m/z of 140.07060, while the sodiated adduct [M+Na]⁺ appears at 162.05254. uni.luuni.lu The deprotonated molecule [M-H]⁻ would be detected at an m/z of 138.05604 in negative ion mode. uni.luuni.lu
The fragmentation pattern of this compound under electron ionization would be dictated by its structure, which includes a benzene ring, two hydroxyl groups, and an aminomethyl substituent. The fragmentation process typically involves the cleavage of the most labile bonds to form stable ions. miamioh.edu Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. miamioh.edu For this compound, potential fragmentations could include the loss of water (H₂O, 18 Da) from the hydroxyl groups or the cleavage of the C-C bond between the benzene ring and the aminomethyl group, leading to the loss of a CH₂NH₂ radical (30 Da). The fragmentation of the aromatic ring itself can also produce characteristic ions, such as the phenyl cation [C₆H₅]⁺ at m/z 77 or related structures. docbrown.info The most abundant ion in the spectrum, known as the base peak, often corresponds to a particularly stable fragment, such as a resonance-stabilized benzylic or tropylium-like cation. docbrown.info
Predicted Mass Spectrometry Adducts for C₇H₉NO₂
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 140.07060 |
| [M+Na]⁺ | 162.05254 |
| [M+K]⁺ | 178.02648 |
| [M+NH₄]⁺ | 157.09714 |
| [M+H-H₂O]⁺ | 122.06058 |
| [M-H]⁻ | 138.05604 |
| [M+HCOO]⁻ | 184.06152 |
| [M+CH₃COO]⁻ | 198.07717 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is determined by its electronic structure, which contains a benzene ring as a chromophore and hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups as auxochromes.
The primary electronic transitions expected for this molecule are π → π* and n → π*. slideshare.net
π → π Transitions:* These transitions involve the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. libretexts.org They are typically high-intensity absorptions. The conjugation within the benzene ring means these transitions occur at longer wavelengths than in non-conjugated systems. libretexts.org
n → π Transitions:* These transitions involve the promotion of non-bonding electrons (n), located on the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group, to the antibonding π* orbitals of the benzene ring. shivajichk.ac.in These transitions are generally of lower intensity than π → π* transitions. youtube.com
The presence of the -OH and -NH₂ auxochromes, which donate electron density to the aromatic ring through resonance, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. shivajichk.ac.in
Furthermore, the structure of this compound allows for the study of tautomerism. Tautomers are isomers that interconvert through proton transfer. nih.gov The compound possesses both acidic phenolic hydroxyl groups and a basic amino group, making its electronic structure and, consequently, its UV-Vis spectrum, sensitive to changes in pH. tanta.edu.eg At different pH values, the ionization state of the hydroxyl and amino groups will change, altering the electronic distribution and potentially leading to shifts in the absorption wavelengths, which can be used to study the different ionic species in solution.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. chemrxiv.org By analyzing the diffraction pattern produced when X-rays pass through a single crystal of this compound, a detailed model of its solid-state structure can be constructed.
This analysis would yield precise coordinates for each atom (excluding hydrogen, which is typically difficult to locate) in the crystal lattice. The resulting structural model provides definitive information on bond lengths, bond angles, and torsion angles within the molecule. beilstein-journals.org Such data is essential for understanding the molecule's fundamental geometry and for validating computational models. The successful application of this technique requires the growth of high-quality single crystals of the compound. chemrxiv.org
Beyond establishing connectivity, SC-XRD analysis reveals the specific conformation—the spatial arrangement of atoms—that this compound adopts in the solid state. beilstein-journals.org This includes the orientation of the aminomethyl and hydroxyl substituents relative to the plane of the benzene ring.
Crucially, this technique also elucidates the details of intermolecular interactions that stabilize the crystal structure. Given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (the oxygen and nitrogen atoms), extensive intermolecular hydrogen bonding is expected to be a dominant feature of the crystal packing. X-ray diffraction analysis would map this hydrogen-bonding network precisely, providing insight into how the molecules self-assemble in the solid state.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₉NO₂ |
| Water | H₂O |
| Phenyl cation | [C₆H₅]⁺ |
Computational and Theoretical Chemistry of 2 Aminomethyl Benzene 1,3 Diol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations are instrumental in predicting a wide range of molecular properties. For 2-(Aminomethyl)benzene-1,3-diol, DFT would be employed to determine its most stable conformation and to analyze its electronic characteristics. Typically, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is used for such calculations, providing a robust level of theory for reliable predictions. nih.gov
Geometry Optimization and Structural Parameter Prediction
A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this process would elucidate the preferred spatial orientation of the aminomethyl and hydroxyl groups relative to the benzene (B151609) ring.
Illustrative Data: The following table presents typical DFT-calculated structural parameters for a related substituted benzene molecule, benzylamine, to illustrate the type of data obtained from geometry optimization.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | C-C (side chain) | ~1.51 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-O | ~120° |
| Dihedral Angle | C-C-C-N | Variable (describes substituent orientation) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. masterorganicchemistry.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich benzene ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be distributed over the aromatic ring and the aminomethyl group.
Illustrative Data: The table below shows representative HOMO, LUMO, and energy gap values for a substituted benzene derivative, highlighting the typical energy ranges.
| Parameter | Energy (eV) (Illustrative) |
|---|---|
| HOMO Energy | -5.0 to -6.5 |
| LUMO Energy | -0.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency, which are prone to nucleophilic attack. nih.gov Green regions denote neutral potential. For this compound, the MEP map would likely show negative potential around the hydroxyl and amino groups, making them sites for electrophilic interaction, while the hydrogen atoms of these groups would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). wisc.edu It is a powerful method for analyzing charge transfer, hyperconjugation, and delocalization phenomena within a molecule.
Investigation of Hyperconjugation and Charge Delocalization
For this compound, significant hyperconjugative interactions would be expected between the lone pair orbitals of the oxygen (nO) and nitrogen (nN) atoms and the antibonding π* orbitals of the benzene ring (πC-C). Similarly, interactions between the π orbitals of the ring (πC-C) and the antibonding σ orbitals of the C-H or C-C bonds of the substituent could also be significant. These interactions contribute to the delocalization of electron density from the substituents to the ring and vice versa, stabilizing the molecule.
Illustrative Data: The following table provides examples of significant donor-acceptor interactions and their stabilization energies (E(2)) that might be observed in a molecule like this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |
|---|---|---|
| π (C1-C2) | π* (C3-C4) | ~20.5 |
| n (O) | π* (C1-C2) | ~18.0 |
| n (N) | σ* (C-H) | ~5.0 |
| π (C5-C6) | π* (C1-C2) | ~15.2 |
Global and Local Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that help in understanding the relationship between a molecule's structure, stability, and its reactivity. researchgate.net Global descriptors provide insights into the reactivity of the molecule as a whole, while local descriptors (not detailed in this section) would pinpoint specific reactive sites within the molecule. These descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Studies on similar phenolic and benzene-based compounds often employ DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to optimize the molecular structure and calculate these electronic properties. nih.gov For instance, the analysis of related Schiff base compounds and substituted benzenes has successfully utilized these theoretical calculations to understand their structural and electronic characteristics. nih.govresearchgate.net While specific experimental or calculated values for this compound are not detailed in the provided search results, the established methodologies provide a clear framework for how its reactivity would be assessed.
Key global reactivity descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These parameters offer a quantitative measure of a molecule's stability and reactivity. nih.gov
Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. It is related to the negative of electronegativity (χ).
Chemical Hardness (η) : Hardness represents the resistance of a molecule to a change in its electron distribution. nih.gov Molecules with a large HOMO-LUMO energy gap are considered "hard," implying higher stability and lower reactivity. Conversely, "soft" molecules have a small energy gap and are more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system becomes saturated with electrons from its surroundings. nih.gov It is calculated from the chemical potential and hardness using the formula ω = μ²/2η. nih.gov
These indices are crucial for predicting how a molecule will behave in a chemical reaction. For example, a good electrophile will have a high electrophilicity index, which is a function of both a low chemical potential and low chemical hardness. nih.gov
The values for these descriptors are derived from the ionization potential (I) and electron affinity (A) of the molecule, which can be approximated using the energies of the HOMO and LUMO orbitals via Koopman's theorem. researchgate.netnih.gov
Table 1: Illustrative Global Reactivity Descriptors This table presents a set of hypothetical, yet representative, global reactivity descriptors for this compound, calculated using a common DFT method.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | E_HOMO | - | -5.87 |
| LUMO Energy | E_LUMO | - | -0.95 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.92 |
| Ionization Potential | I | -E_HOMO | 5.87 |
| Electron Affinity | A | -E_LUMO | 0.95 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.41 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.46 |
| Electrophilicity Index | ω | μ² / (2η) | 2.36 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, stability, and interaction of a molecule like this compound with its environment, such as a solvent or a biological membrane. bevanbrownlab.comresearchgate.net
The process involves numerically solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This can reveal important information about a molecule's flexibility, preferred conformations, and the formation of intermolecular interactions like hydrogen bonds.
While specific MD simulation studies focused solely on this compound were not found, this technique is widely applied to similar molecules. For example, MD simulations have been used to investigate the interaction of amyloid peptides with membranes and to understand the vibrational properties and thermal conductivity of various materials. bevanbrownlab.comresearchgate.net A simulation of this compound could elucidate its behavior in aqueous solution, its potential to cross biological membranes, or its interaction with a protein binding site.
Structure-Property Relationship Modeling
Structure-Property Relationship (SPR) modeling, which includes Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.net This methodology is essential in drug discovery and materials science for predicting the properties of new or untested compounds.
The development of an SPR model for this compound would involve several steps:
Data Set Compilation : A dataset of structurally related compounds with known measured properties would be assembled. For instance, a series of substituted benzene derivatives could be used. researchgate.net
Descriptor Calculation : For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, would be calculated. These can include constitutional, topological, and quantum chemical descriptors. researchgate.net
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.
Validation : The predictive power of the model is rigorously tested to ensure its reliability.
A study on 49 aromatic compounds with a single benzene ring structure successfully developed a QSAR model to predict toxicity, demonstrating the utility of this approach for benzene-based molecules. researchgate.net A similar model could be developed to predict properties of this compound, such as its solubility, LogP, or a specific biological activity, based on its unique structural features.
Exploration of Research Applications and Biological Interactions Mechanistic Focus
Role as a Building Block in Organic Synthesis
The presence of nucleophilic amino and hydroxyl groups, combined with an aromatic ring, makes 2-(aminomethyl)benzene-1,3-diol a valuable precursor in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of chemical transformations, leading to the construction of diverse molecular architectures.
The primary amine of this compound is a key functional group for the synthesis of a wide array of nitrogen-containing molecules, including heterocyclic systems. One of the most notable potential applications is in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgmdpi.com In this reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While direct examples utilizing this compound are not prevalent in the literature, its structural analogy to phenethylamines suggests its suitability as a substrate for producing substituted tetrahydroisoquinolines. The reaction mechanism involves the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich aromatic ring. wikipedia.org
Furthermore, the aminomethyl and hydroxyl groups can be utilized in the synthesis of other heterocyclic structures such as benzoxazines. nih.gov For instance, the reaction of an aminophenol with an aldehyde or ketone can lead to the formation of a 1,3-benzoxazine ring system. Although specific literature detailing this transformation with this compound is scarce, the fundamental reactivity of its constituent groups supports this potential synthetic route. The synthesis of various isoquinoline (B145761) and quinazoline (B50416) derivatives often involves multi-step reactions where aminomethylated aromatic precursors are key intermediates. nih.gov
The structure of this compound, containing both an aromatic ring and reactive functional groups, positions it as a valuable starting material for the construction of larger, fused aromatic systems. libretexts.org The amine and hydroxyl substituents can direct further electrophilic aromatic substitution reactions or participate in cyclization and condensation reactions to build polycyclic structures.
For example, reactions that form fused heterocyclic systems, such as those involving intramolecular cyclization, could potentially utilize this compound. rsc.orgresearchgate.net The strategic placement of the aminomethyl and diol functionalities allows for regioselective transformations, enabling the synthesis of complex molecules with defined substitution patterns. The synthesis of such fused systems is of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.
Biochemical Interaction Mechanisms
The biological activity of a molecule is intrinsically linked to its ability to interact with biomacromolecules. The functional groups of this compound, namely the primary amine and the two hydroxyl groups on the benzene (B151609) ring, provide multiple points of interaction with biological targets.
The hydroxyl and aminomethyl groups of this compound are prime candidates for forming hydrogen bonds with biological macromolecules such as proteins. nih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the primary amine is an effective hydrogen bond donor. These interactions are crucial for the specific recognition and binding of ligands to protein active sites or allosteric sites.
Moreover, the resorcinol (B1680541) moiety can engage in electrostatic interactions. A study on the binding of resorcinol to calf thymus DNA (ct-DNA) revealed that electrostatic forces were the primary driver of the interaction, with the hydroxyl groups of resorcinol binding to the phosphate (B84403) skeleton of the DNA. nih.gov This suggests that the diol portion of this compound could similarly interact with the negatively charged phosphate backbone of nucleic acids or with charged residues on the surface of proteins. The aminomethyl group, which is protonated at physiological pH, would introduce a positive charge, further enhancing the potential for strong electrostatic interactions with negatively charged biological targets. nih.gov
While specific in vitro studies on the influence of this compound on enzyme activity or receptor binding are not widely reported, its structural motifs are present in many biologically active compounds. For instance, various benzoxazine (B1645224) derivatives have been synthesized and evaluated for their antagonistic activities at serotonin-3 (5-HT3) receptors. nih.gov Computational docking studies of other complex molecules often reveal the importance of hydrogen bonding and electrostatic interactions in the binding affinity to receptors. nih.gov
The potential for this compound to interact with nucleic acids is supported by studies on related structures. As mentioned, the resorcinol component can interact with the phosphate backbone of DNA via electrostatic forces. nih.gov The planar aromatic ring of the molecule also raises the possibility of intercalative binding between DNA base pairs, a common mechanism for many small molecules that interact with DNA. mdpi.comnih.gov
Furthermore, the aminomethyl group could play a significant role in these interactions. A study on a modified deoxyguanosine containing a tethered aminomethyl group demonstrated that this cationic group in the major groove can stabilize the DNA duplex through enthalpic contributions. nih.gov This suggests that the aminomethyl group of this compound could also contribute to the stabilization of DNA or RNA structures upon binding. Additionally, compounds with similar structural features, such as 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols, have been investigated as DNA intercalators. nih.gov
Mechanistic Biological Activities (In vitro/Pre-clinical Focus)
Antimicrobial Activity: Mechanistic Investigations (e.g., cell membrane disruption)
The antimicrobial potential of various organic compounds is often linked to their ability to interact with and disrupt microbial cell membranes. This disruption is a key mechanism leading to cell death. nih.gov Generally, antimicrobial agents, particularly cationic and amphipathic molecules, are drawn to the negatively charged surfaces of bacterial membranes. ucl.ac.uk The process of membrane disruption can occur through several proposed models, including the "barrel-stave," "toroidal-pore," or "carpet-like" mechanisms. nih.gov
In these models, the antimicrobial molecules first bind to the membrane surface and then insert themselves into the lipid bilayer. This insertion can lead to the formation of pores or channels, causing the membrane to become permeable. ucl.ac.uknih.gov The subsequent leakage of essential intracellular contents, such as ions and metabolites, and the depolarization of the membrane potential ultimately lead to bacterial cell death. nih.gov Biophysical tools are often employed with model membranes to characterize these interactions, confirming whether membrane lysis is the primary cause of death by correlating the peptide or compound concentration required for membrane disruption with that required to kill the bacteria. nih.gov While this is a well-established antimicrobial mechanism for many classes of compounds, specific mechanistic studies detailing the membrane disruption activity of this compound are not prominently available in the reviewed literature.
Antioxidant Mechanisms: Free Radical Scavenging Pathways
The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals, which are highly reactive species implicated in oxidative stress. The principal mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov In the HAT pathway, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET pathway, the antioxidant molecule transfers an electron to the radical.
The structural features of this compound, specifically the two hydroxyl (-OH) groups on the benzene ring, are critical for its potential antioxidant activity. Phenolic hydroxyl groups are effective hydrogen donors, a key requirement for free radical scavenging. ui.ac.id Studies have consistently shown that dihydroxyl groups on a benzene ring are crucial for mediating antioxidant activity. researchgate.net
The efficacy of compounds as antioxidants is commonly evaluated using in vitro assays that measure their capacity to neutralize stable free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net In the DPPH assay, an antioxidant reduces the purple DPPH radical to a yellow, stable hydrazine (B178648) molecule, with the color change being monitored spectrophotometrically. nih.govui.ac.id The ABTS assay involves the generation of a blue-green ABTS radical cation, which is then reduced by the antioxidant, causing a loss of color. nih.gov
Common Antioxidant Activity Assays
| Assay | Principle | Measured Outcome | References |
|---|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | An antioxidant donates a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the purple DPPH solution at ~515 nm. | nih.govui.ac.id |
| ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | An antioxidant neutralizes the pre-formed ABTS radical cation. | Decolorization of the blue-green ABTS radical solution. | nih.govresearchgate.net |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the inhibition of peroxyl radical-induced oxidation by the antioxidant. | Slowing of fluorescence decay over time. | nih.gov |
| Folin-Ciocalteu | Measures the total reducing capacity, often used to quantify total phenolic content. Phenols reduce a phosphomolybdate-phosphotungstate complex. | Formation of a blue-colored complex measured by absorbance. | ui.ac.id |
Apoptosis Induction in Cell Lines (e.g., mitochondrial pathways in cancer cells)
A key strategy in cancer therapy is the selective induction of apoptosis, or programmed cell death, in malignant cells. Many cancers evade apoptosis by upregulating anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1. nih.gov A promising therapeutic approach involves directly targeting the mitochondrial pathway of apoptosis. nih.gov This pathway is initiated when pro-apoptotic "activator" proteins trigger the activation of BAX and BAK proteins on the mitochondrial outer membrane. nih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspases, which are proteases that execute the apoptotic program. nih.gov
Research on compounds structurally related to this compound has demonstrated the viability of this approach. For instance, a polyammonium cation synthesized from 1,3-bis(chloromethyl)benzene (B146608) was shown to be a potent inducer of mitochondrial apoptosis across a wide range of human cancer cell lines. nih.gov Mechanistic studies revealed that this compound induces the release of cytochrome c from the mitochondria into the cytosol and activates effector caspases, pointing directly to the engagement of the intrinsic mitochondrial pathway. nih.gov The compound's efficacy was linked to its ability to reactivate the p53 tumor suppressor function, leading to cell cycle arrest and apoptosis. nih.gov This highlights how molecules with a substituted benzene core can be engineered to specifically trigger the mitochondrial death cascade in cancer cells.
Coordination Chemistry and Metal Complexation Research
Ligand Design and Synthesis
The design and synthesis of organic ligands are fundamental to the development of coordination chemistry and the creation of metal complexes with diverse applications. sciforum.net Ligands are molecules or ions that bind to a central metal atom, and their structure dictates the properties of the resulting complex. Thiosemicarbazones and other multidentate ligands are synthesized through straightforward reactions, such as the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. sciforum.net
The compound this compound is an excellent candidate for ligand design. Its structure contains three potential donor sites: the nitrogen atom of the aminomethyl group and the oxygen atoms of the two phenolic hydroxyl groups. This arrangement allows it to function as a polydentate ligand, capable of binding to a metal ion at multiple points simultaneously to form stable chelate rings. The synthesis of such ligands often involves standard organic reactions. For example, imine condensation reactions are commonly used to create more complex Schiff base ligands from simpler amine and aldehyde precursors. sciforum.net The synthesis of mixed-ligand complexes is another strategy, where two different ligands are coordinated to the same metal center, allowing for fine-tuning of the complex's properties. nih.gov
Structural Characterization of Metal Complexes
Once a metal complex is synthesized, its structure and bonding must be thoroughly characterized. A suite of analytical techniques is employed to elucidate the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonds.
Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal. Changes in the vibrational frequencies of functional groups, such as the stretching frequencies of N-H (amine) and O-H (hydroxyl) groups upon complexation, provide direct evidence of their involvement in bonding. nih.gov The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.gov
Electronic (UV-Visible) spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. The position and intensity of these absorption bands can help determine whether a complex has, for example, an octahedral, tetrahedral, or square planar geometry. scirp.orgnih.gov For paramagnetic complexes, such as those containing Co(II) or Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and the environment of the unpaired electrons. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used for diamagnetic complexes to understand the ligand structure in solution. nih.gov
Techniques for Characterization of Metal Complexes
| Technique | Information Obtained | References |
|---|---|---|
| Single-Crystal X-ray Diffraction | Provides the definitive 3D molecular structure, including precise bond lengths and angles. | scirp.orgnih.gov |
| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in ligand vibrational frequencies (e.g., N-H, C=N, O-H) and identifies new metal-ligand (M-N, M-O) bonds. | nih.gov |
| UV-Visible Spectroscopy | Elucidates the electronic structure and coordination geometry (e.g., octahedral, tetrahedral) of the metal center based on d-d transitions. | scirp.orgnih.gov |
| NMR Spectroscopy | Characterizes the ligand framework in diamagnetic complexes in solution; shifts can indicate binding sites. | nih.gov |
| Electron Paramagnetic Resonance (EPR) | Investigates the electronic environment of paramagnetic metal centers (e.g., Cu(II), Co(II), Cr(III)). | scirp.orgnih.gov |
| Molar Conductance | Determines whether anions are coordinated to the metal or exist as free counter-ions in solution, indicating the electrolytic nature of the complex. | nih.govnih.gov |
| Magnetic Susceptibility | Measures the magnetic moment to determine the number of unpaired electrons and the spin state of the metal ion. | nih.gov |
Theoretical Studies on Complex Stability and Electronic Structure
Theoretical and computational studies are pivotal in predicting the behavior of molecules, including their ability to form stable complexes and understanding their electronic properties. For this compound, while specific density functional theory (DFT) or ab initio calculations are not readily found in published literature, we can infer its likely characteristics.
The presence of both hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups provides multiple sites for coordination with metal ions. The two hydroxyl groups on the resorcinol ring, along with the nitrogen atom of the amino group, can act as a tridentate ligand, forming stable chelate complexes with various metal ions. Theoretical studies on similar phenolic compounds, such as 2,6-dihydroxybenzoic acid, have shown that the hydroxyl groups can effectively coordinate with divalent metal ions. researchgate.net It is expected that this compound would form similarly stable complexes.
The electronic structure of the molecule is significantly influenced by the interplay between the electron-donating hydroxyl and aminomethyl groups and the aromatic benzene ring. This is expected to result in a high electron density on the ring, influencing its reactivity. Theoretical calculations on related molecules, like 2,6-dihydroxynaphthalene (B47133) carbaldehydes, have demonstrated that intramolecular hydrogen bonding, which is possible in this compound between the hydroxyl and aminomethyl groups, can significantly affect the aromaticity and electronic state of the molecule. nih.gov Such studies help in understanding the molecule's reactivity and potential for applications in areas like nonlinear optics or as an electronic material component.
Electrochemical Studies and Sensing Applications
The electrochemical properties of this compound are anticipated to be rich due to the presence of the electroactive diol and amino functionalities.
Voltammetric Behavior
The voltammetric behavior of this compound can be predicted by examining its structural components. The 1,3-diol arrangement (resorcinol) is known to undergo electrochemical oxidation, although it is generally less facile than its 1,2- (catechol) and 1,4- (hydroquinone) isomers. Studies on resorcinol show an irreversible oxidation process at relatively high positive potentials. researchgate.net The oxidation typically involves the formation of radical species that can then polymerize on the electrode surface, leading to electrode fouling. researchgate.net
Table 1: Representative Voltammetric Data for Dihydroxybenzene Isomers
| Compound | Anodic Peak Potential (V vs. Ag/AgCl) | Cathodic Peak Potential (V vs. Ag/AgCl) | Medium |
|---|---|---|---|
| Hydroquinone (B1673460) (HQ) | +0.03 | -0.028 | Neutral |
| Catechol (CC) | +0.132 | +0.06 | Neutral |
| Resorcinol (RS) | +0.53 | Not observed | Neutral |
Data is illustrative and sourced from studies on dihydroxybenzene isomers to infer potential behavior. mdpi.com
Design of Modified Electrodes for Ion Detection
The ability of this compound to chelate metal ions makes it a promising candidate for the development of chemically modified electrodes for ion detection. nih.gov The molecule can be immobilized on the surface of a conducting substrate, such as a glassy carbon electrode, to create a sensor. mdpi.comnih.gov
The principle of detection would involve the preconcentration of target metal ions at the electrode surface through complexation with the immobilized this compound. Subsequent electrochemical analysis, typically using stripping voltammetry, would provide a quantitative measurement of the bound metal ions. nih.gov The selectivity of such a sensor would be determined by the relative stability of the complexes formed with different metal ions. The sensitivity can be enhanced by using nanomaterials in the electrode fabrication to increase the surface area and facilitate electron transfer. researchgate.net
Materials Science Research (as an intermediate)
The bifunctional nature of this compound, possessing both polymerizable hydroxyl groups and a reactive amino group, makes it an interesting intermediate for materials science.
Functional Polymer Precursors
This compound can serve as a monomer or a precursor for the synthesis of functional polymers. The phenolic hydroxyl groups can undergo oxidative polymerization, similar to dopamine (B1211576) and other catecholic compounds, to form polydopamine-like materials. researchgate.net The resulting polymers would be rich in hydroxyl and amino groups, rendering them hydrophilic and providing sites for further functionalization or for strong adhesion to a variety of surfaces.
A study on the oxidative polymerization of 3,4-dihydroxybenzylamine, a structural isomer of the subject compound, demonstrated the formation of oligomeric/polymeric products that adhere strongly to surfaces. researchgate.net It is reasonable to expect that this compound would exhibit similar reactivity, leading to the formation of functional polymeric coatings. These polymers could find applications in biocompatible coatings, adhesives, and drug delivery systems. The presence of the amino group also allows for its incorporation into other polymer structures, such as polyamides or polyimides, through condensation reactions, to impart specific functionalities.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Resorcinol |
| Catechol |
| Hydroquinone |
| 2,6-Dihydroxybenzoic acid |
| 2,6-Dihyroxynaphthalene carbaldehyde |
| 3,4-Dihydroxybenzylamine |
| Polydopamine |
| Polyamide |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The development of new, efficient, and stereoselective synthetic routes to 2-(Aminomethyl)benzene-1,3-diol and its derivatives is a primary area for future research. Current synthetic approaches are not widely reported, indicating a need for methodologies that offer high yields, use readily available starting materials, and are amenable to scale-up. Future research could focus on:
Catalytic Hydrogenation: Exploring the catalytic hydrogenation of corresponding nitro or cyano precursors, which could provide a direct and atom-economical route to the aminomethyl group.
Reductive Amination: Investigating the reductive amination of 2,6-dihydroxybenzaldehyde, offering a versatile method for introducing the aminomethyl functionality.
Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents and reagents, minimizing waste and energy consumption.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced spectroscopic techniques can provide detailed insights. While basic data is available, more sophisticated analyses are warranted. nih.govuni.lu Future research should employ:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. elsevierpure.com
Computational Spectroscopy: Combining experimental data with quantum chemical calculations (DFT) to predict and interpret spectroscopic data, providing a deeper understanding of its electronic structure and vibrational modes. dntb.gov.ua
| Property | Value |
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H9NO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4,8H2 |
| InChIKey | KQJRBPCZRNNVLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)CN)O |
| Data from PubChem nih.gov |
Deepening Mechanistic Understanding of Chemical Reactions
The reactivity of this compound is governed by the interplay of its functional groups. Future studies should aim to elucidate the mechanisms of its reactions, including:
N-Acylation and N-Alkylation: Investigating the kinetics and thermodynamics of reactions at the amino group to synthesize a library of derivatives with tailored properties.
O-Alkylation and O-Acylation: Exploring the selective functionalization of the hydroxyl groups to understand their relative reactivity and to prepare novel ethers and esters.
Cyclization Reactions: Investigating the potential for intramolecular reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.
Exploration of New Biological Targets and Interaction Modes (Mechanistic)
The presence of a catechol-like moiety and a primary amine suggests that this compound could interact with various biological targets. While its specific biological activities are not well-defined, its structural similarity to known bioactive molecules, such as certain neurotransmitters and their metabolites, provides a strong rationale for further investigation. nih.govepa.gov Future research should focus on:
Enzyme Inhibition: Screening the compound against a panel of enzymes, particularly those involved in neurological processes or diseases where catechol-containing compounds are known to play a role.
Receptor Binding Assays: Evaluating the binding affinity of the compound for various receptors, such as adrenergic or dopaminergic receptors, given its structural resemblance to catecholamines.
Computational Docking Studies: Using molecular modeling to predict potential biological targets and to understand the key interactions at the molecular level that could mediate biological activity.
Application in Supramolecular Chemistry and Molecular Recognition
The hydrogen bonding capabilities of the hydroxyl and amino groups make this compound an excellent candidate for applications in supramolecular chemistry. tue.nl Future research could explore its use as a building block for:
Self-Assembled Monolayers (SAMs): Investigating its ability to form ordered structures on surfaces, which could have applications in sensors and electronic devices.
Crystal Engineering: Studying its co-crystallization with other molecules to form novel crystalline materials with desired properties.
Host-Guest Chemistry: Utilizing its structure to design molecular receptors for the selective binding of specific guest molecules. Research on similar structures like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid has shown the potential for creating complex, self-assembled structures. mpg.de
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Property Prediction: Using QSAR (Quantitative Structure-Activity Relationship) models to predict the physicochemical and biological properties of its derivatives.
De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with optimized properties for specific applications.
Reaction Optimization: Utilizing machine learning algorithms to predict the optimal conditions for the synthesis of the compound and its derivatives, accelerating the discovery process. digitellinc.com Tools like DeepMol are emerging to automate these processes. biorxiv.org
Interdisciplinary Research with Other Scientific Fields
The potential applications of this compound extend beyond traditional chemistry. Interdisciplinary collaborations will be key to unlocking its full potential. Future research should involve partnerships with:
Materials Science: To explore its use in the development of new polymers, coordination complexes, and functional materials.
Pharmacology and Medicine: To investigate its therapeutic potential and to develop new drug candidates.
Nanoscience: To explore its use in the construction of nanoscale devices and sensors.
Q & A
Q. How can researchers resolve contradictory data in receptor-binding studies involving this compound derivatives?
- Methodological Answer : Contradictions in ligand-receptor interactions (e.g., estrogen receptor binding distances ranging from 1.6–2.3 Å ) arise from stereochemical variations or assay conditions. Address this by:
- Conducting molecular docking simulations (e.g., AutoDock Vina) to model binding conformations.
- Validating with isothermal titration calorimetry (ITC) to measure binding affinities under controlled pH and ionic strength.
- Comparing results across orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What crystallographic strategies are effective for determining the 3D structure of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation in polar solvents (e.g., methanol/acetone). For hydrates or salts (e.g., hydrobromide form), use low-temperature data collection (100 K) to minimize disorder. Refinement with SHELXL incorporates hydrogen bonding (e.g., O-H···N interactions) and π-π stacking parameters. Example: Planar dihedral angles (<5°) observed in benzene-1,3-diol derivatives .
Q. How does the aminomethyl group influence the metabolic stability of this compound in in vitro models?
- Methodological Answer : The -CH₂NH₂ group increases susceptibility to oxidative deamination. Assess metabolic pathways using liver microsomes (human/rat) with NADPH cofactors. LC-HRMS identifies metabolites (e.g., oxidation to carboxylic acid derivatives). Stabilize the amine via prodrug strategies (e.g., acetyl protection) or structural analogs with electron-withdrawing substituents .
Q. What experimental designs are optimal for studying the antimicrobial activity of this compound analogs?
- Methodological Answer :
- Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption.
- SAR Analysis : Modify the aminomethyl group to thioether or alkoxy derivatives and compare MIC values .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?
- Analysis : Yield discrepancies (e.g., 40–75% ) stem from differences in amine nucleophilicity (primary vs. secondary amines) or solvent purity. Standardize protocols by:
- Pre-drying solvents (molecular sieves) and reagents.
- Using Schlenk lines for oxygen-sensitive reactions.
- Reporting detailed reaction parameters (e.g., exact temperature ramps, stirring rates).
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF, anhydrous | ↑↑ (Polar aprotic enhances nucleophilicity) |
| Temperature | 80°C | ↑ (Balances reaction rate vs. side reactions) |
| Amine Equivalents | 1.2–1.5 eq | ↑ (Excess avoids incomplete substitution) |
| Catalyst | None (base-free conditions) | ↓ Side products |
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Critical Data Points | Example Values |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.3–6.5 (aromatic H) | 6.45 ppm (d, J=2.4 Hz) |
| FT-IR | N-H stretch | 3300–3350 cm⁻¹ |
| ESI-MS | [M+H]⁺ | 153.06 m/z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
